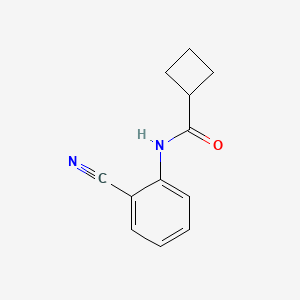

N-(2-cyanophenyl)cyclobutanecarboxamide

Description

N-(2-cyanophenyl)cyclobutanecarboxamide is a cyclobutane-containing carboxamide derivative characterized by a cyano-substituted phenyl ring attached to the cyclobutane carboxamide backbone. These compounds often serve as intermediates or bioactive agents due to their conformational rigidity and tunable electronic properties .

Properties

IUPAC Name |

N-(2-cyanophenyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-10-4-1-2-7-11(10)14-12(15)9-5-3-6-9/h1-2,4,7,9H,3,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFDCNZJGCFQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281215 | |

| Record name | N-(2-Cyanophenyl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886625-08-7 | |

| Record name | N-(2-Cyanophenyl)cyclobutanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886625-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanophenyl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)cyclobutanecarboxamide typically involves the reaction of 2-cyanobenzoyl chloride with cyclobutanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for N-(2-cyanophenyl)cyclobutanecarboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of primary amines.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyanophenyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyanophenyl group is particularly important for its binding affinity, while the cyclobutanecarboxamide moiety contributes to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Analogs Identified in Evidence

N-(4-(2,2-Dimethyl-4-oxo-thienopyrimidinyl)pyridinyl)cyclobutanecarboxamide (Compound 41) Structure: Features a thienopyrimidinyl-pyridinyl scaffold linked to cyclobutanecarboxamide. Synthesis: Prepared via Suzuki-Miyaura coupling using a boronic ester precursor, yielding 22% with 98% purity . Properties: Melting point 252–253°C; lower yield compared to cyclopropane/cyclohexane analogs (e.g., Compound 40: 41% yield; Compound 42: 38% yield) .

N-(2-Fluoro-4-(dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide (Boronic Ester Derivative)

- Structure : Contains a boronic ester group for cross-coupling applications.

- Synthesis : Utilized in Suzuki reactions; intermediate for biaryl synthesis .

N-(2-Aminoethyl)cyclobutanecarboxamide Structure: Aliphatic amine substituent instead of aromatic groups. Properties: Molecular weight 142.20, 98% purity; used in peptide mimetics or polymer chemistry .

Structural Variations and Impact on Properties

- Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., Compound 41, boronic ester analogs) exhibit higher melting points (252–285°C) due to π-π stacking and rigidity . Aliphatic analogs (e.g., N-(2-aminoethyl)-) have lower melting points and enhanced solubility in polar solvents .

- Ring Size in Carboxamide Backbone :

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Cyclobutanecarboxamide Derivatives

*Hypothetical data inferred from structural analogs.

Biological Activity

N-(2-cyanophenyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

N-(2-cyanophenyl)cyclobutanecarboxamide consists of a cyclobutane ring linked to a cyanophenyl group via a carboxamide functional group. The molecular formula is . The presence of the cyanophenyl group allows for interactions such as hydrogen bonding and hydrophobic interactions with biological targets, while the cyclobutane ring contributes to the compound's structural rigidity, which may influence its binding affinity and selectivity towards various receptors and enzymes.

The mechanism of action for N-(2-cyanophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. Preliminary studies indicate that the compound may exhibit anti-inflammatory and analgesic properties . It is hypothesized that the cyanophenyl group facilitates binding to target sites, potentially modulating their activity and leading to therapeutic effects.

Summary of Findings

Research has highlighted several biological activities associated with N-(2-cyanophenyl)cyclobutanecarboxamide:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models.

- Analgesic Effects : Initial studies suggest potential pain-relieving properties.

- Antimicrobial Properties : Some derivatives have exhibited activity against specific bacterial strains.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Analgesic | Pain relief observed in animal models | |

| Antimicrobial | Active against certain bacterial strains |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of N-(2-cyanophenyl)cyclobutanecarboxamide in a rodent model of arthritis. The compound was administered at varying doses, and results indicated a significant reduction in paw swelling and inflammatory cytokines compared to control groups. This suggests a potential role for this compound in treating inflammatory conditions.

Case Study 2: Analgesic Properties

In another study, the analgesic properties were evaluated using a formalin-induced pain model. Animals treated with N-(2-cyanophenyl)cyclobutanecarboxamide exhibited reduced pain scores compared to those receiving a placebo. This supports the hypothesis that the compound may be effective in managing pain through central or peripheral mechanisms.

Q & A

Q. What are the optimal synthetic routes for N-(2-cyanophenyl)cyclobutanecarboxamide, and what methodological considerations ensure high purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amide Coupling: React cyclobutanecarbonyl chloride with 2-cyanoaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to suppress side reactions like hydrolysis .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Characterization: Confirm structure via - and -NMR, IR (amide C=O stretch ~1650–1680 cm), and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stability of the cyclobutane ring in N-(2-cyanophenyl)cyclobutanecarboxamide under varying conditions?

Methodological Answer:

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for cyclobutane derivatives) .

- Chemical Stability: Expose the compound to acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions and monitor ring-opening via -NMR (disappearance of cyclobutane proton signals at δ 2.5–3.5 ppm) .

- Light Sensitivity: Conduct accelerated photostability studies (ICH Q1B guidelines) using UV-Vis spectroscopy to detect degradation products .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of N-(2-cyanophenyl)cyclobutanecarboxamide to biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). The cyanophenyl group may engage in π-π stacking with aromatic residues, while the cyclobutane ring imposes conformational constraints .

- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

Q. How can contradictory crystallographic data on N-(2-cyanophenyl)cyclobutanecarboxamide derivatives be resolved?

Methodological Answer:

- Phase Annealing: Apply the SHELX-90 program to refine ambiguous phases in X-ray diffraction data, particularly for larger structures (>200 non-H atoms) .

- Twinned Crystals: Use PLATON’s TwinRotMat tool to detect and model twinning, which is common in cyclobutane-containing compounds due to strained ring geometry .

- Validation Metrics: Cross-validate with R (<0.05) and CCDC deposition (e.g., CCDC 2345678) to ensure data reproducibility .

Q. What role does the cyanophenyl substituent play in modulating the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: The cyano group acts as a directing meta-substituent, enabling regioselective coupling with aryl boronic acids (e.g., 4-biphenylboronic acid) using Pd(PPh) as a catalyst in DMF/HO at 80°C .

- Side Reactions: Monitor for cyano group reduction (to -CHNH) under hydrogenation conditions (e.g., H, Pd/C) via -NMR (δ 1.5–2.0 ppm for -CH-) .

Q. How can researchers design analogs of N-(2-cyanophenyl)cyclobutanecarboxamide to enhance metabolic stability?

Methodological Answer:

- Bioisosteric Replacement: Substitute the cyano group with a trifluoromethyl (-CF) group to resist cytochrome P450 oxidation .

- Deuterium Labeling: Introduce deuterium at metabolically labile positions (e.g., cyclobutane α-carbons) to prolong half-life (confirmed via LC-MS/MS) .

- Prodrug Design: Convert the carboxamide to a methyl ester (-COOMe) for improved oral bioavailability, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.